molecular formula C13H11NO2 B1622244 2-Phenoxybenzamide CAS No. 72084-13-0

2-Phenoxybenzamide

Cat. No.: B1622244
CAS No.: 72084-13-0
M. Wt: 213.23 g/mol
InChI Key: CJCOBMTYEDBBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxybenzamide is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzamide, where a phenoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, a one-pot synthesis method can be employed, where 2-aminophenol is reacted with benzoyl chloride in the presence of a suitable catalyst. This method allows for the continuous production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Phenoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxybenzamide involves its interaction with specific molecular targets. For instance, in its antimalarial application, it targets the enzymes involved in the metabolic pathways of Plasmodium falciparum, disrupting the parasite’s life cycle . In medicinal applications, it may interact with various receptors and enzymes, leading to its therapeutic effects.

Comparison with Similar Compounds

2-Phenoxybenzamide can be compared with other benzamide derivatives such as:

Properties

IUPAC Name

2-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCOBMTYEDBBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391112
Record name 2-phenoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72084-13-0
Record name 2-phenoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxybenzamide
Reactant of Route 2
Reactant of Route 2
2-Phenoxybenzamide
Reactant of Route 3
Reactant of Route 3
2-Phenoxybenzamide
Reactant of Route 4
Reactant of Route 4
2-Phenoxybenzamide
Reactant of Route 5
Reactant of Route 5
2-Phenoxybenzamide
Reactant of Route 6
Reactant of Route 6
2-Phenoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.